molecular formula C7H6O4 B2986485 (4-Oxopyran-3-yl) acetate CAS No. 73322-54-0

(4-Oxopyran-3-yl) acetate

Cat. No.: B2986485
CAS No.: 73322-54-0
M. Wt: 154.121
InChI Key: NKYARAOVPUQRSF-UHFFFAOYSA-N
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Description

(4-Oxopyran-3-yl) acetate is a versatile chemical compound with a complex structure that holds immense potential in various scientific applications. It is characterized by the presence of a pyran ring with an oxo group at the 4-position and an acetate group at the 3-position. This compound is used in various fields, including organic chemistry, material science, and drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxopyran-3-yl) acetate typically involves the esterification of 4-hydroxy-3-pyranone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (4-Oxopyran-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (4-hydroxypyran-3-yl) acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: (4-Hydroxypyran-3-yl) acetate.

    Substitution: Various substituted pyran derivatives

Scientific Research Applications

(4-Oxopyran-3-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Oxopyran-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • (4-Hydroxypyran-3-yl) acetate
  • (4-Oxopyran-3-yl) butyrate
  • (4-Oxopyran-3-yl) propionate

Comparison: (4-Oxopyran-3-yl) acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to (4-Hydroxypyran-3-yl) acetate, it has a higher tendency to undergo oxidation and reduction reactions. The presence of the acetate group also makes it more reactive in substitution reactions compared to its butyrate and propionate analogs .

Properties

IUPAC Name

(4-oxopyran-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-5(8)11-7-4-10-3-2-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYARAOVPUQRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73322-54-0
Record name 4-oxo-4H-pyran-3-yl acetate
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